5-(Bromomethyl)-3-phenylisoxazole
Overview
Description
5-(Bromomethyl)-3-phenylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with a bromomethyl group at the 5-position and a phenyl group at the 3-position
Mechanism of Action
Target of Action
Bromomethyl compounds are known to be used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially target organoboron reagents in these reactions .
Mode of Action
Bromomethyl compounds are known to participate in nucleophilic substitution reactions . In the context of Suzuki–Miyaura cross-coupling reactions, the bromomethyl group could potentially undergo transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-3-phenylisoxazole can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might participate, can depend on factors such as reaction conditions and the stability of the organoboron reagents involved .
Biochemical Analysis
Cellular Effects
The effects of 5-(Bromomethyl)-3-phenylisoxazole on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. Furthermore, this compound can alter the activity of various transcription factors, thereby impacting gene expression profiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This interaction can lead to enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can interfere with DNA replication and repair processes by forming adducts with DNA bases. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The extent of these effects can diminish over time due to the compound’s gradual degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Studies in rodents have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. Therefore, careful dosage optimization is essential when using this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the bromomethyl group, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, resulting in the formation of covalent adducts. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria. This localization can influence the compound’s activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins. Additionally, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-phenylisoxazole typically involves the bromomethylation of 3-phenylisoxazole.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Bromomethyl)-3-phenylisoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-phenylisoxazole
- 5-(Iodomethyl)-3-phenylisoxazole
- 3-Phenylisoxazole
Comparison: 5-(Bromomethyl)-3-phenylisoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(bromomethyl)-3-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRMBFFXQKJEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372738 | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-50-1 | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-3-phenyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-(Bromomethyl)-3-phenylisoxazole in the bromination of the isoxazole ring?
A: While the provided research article [] focuses on the synthesis of 5-hydroxyisoxazolines from (3-phenylisoxazolyl-5)-acetic acid, it highlights the formation of 4-bromo-5-bromomethyl-3-phenylisoxazole as a key intermediate. This suggests that this compound likely serves as a precursor in this reaction sequence. The proposed mechanism involves a 4-bromoisoxazoline-spiro-γ-lactone intermediate, further emphasizing the importance of the bromomethyl group in facilitating the reaction pathway.
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